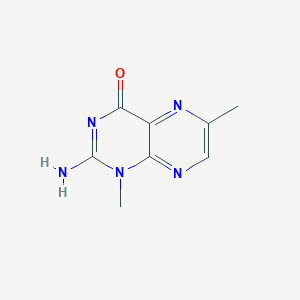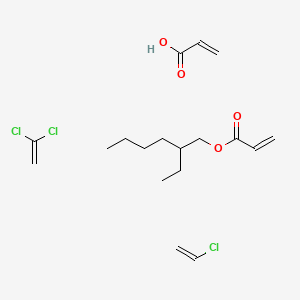![molecular formula C13H18O4 B14505391 1-[4-(2,3-Dihydroxypropoxy)phenyl]butan-1-one CAS No. 63834-66-2](/img/structure/B14505391.png)
1-[4-(2,3-Dihydroxypropoxy)phenyl]butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2,3-Dihydroxypropoxy)phenyl]butan-1-one is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of a phenyl ring substituted with a butanone group and a dihydroxypropoxy side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,3-Dihydroxypropoxy)phenyl]butan-1-one typically involves the reaction of 4-hydroxybenzaldehyde with 1-bromo-3-chloropropane in the presence of a base to form the intermediate 4-(3-chloropropoxy)benzaldehyde. This intermediate is then reacted with 1-butanone under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(2,3-Dihydroxypropoxy)phenyl]butan-1-one undergoes various chemical reactions, including:
Oxidation: The dihydroxypropoxy side chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
1-[4-(2,3-Dihydroxypropoxy)phenyl]butan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-[4-(2,3-Dihydroxypropoxy)phenyl]butan-1-one involves its interaction with various molecular targets and pathways. The dihydroxypropoxy side chain can form hydrogen bonds with biological molecules, influencing their activity. The phenyl ring can interact with hydrophobic pockets in proteins, affecting their function. Additionally, the compound may modulate signaling pathways involved in inflammation and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
2,2-bis[4-(2,3-dihydroxypropoxy)phenyl]propane: Similar structure but with two phenyl rings and a propane backbone.
1,3-di-O-[2′,2′-di-(p-phenylene)isopropylidene]-glycerol: Contains a glycerol backbone with phenyl substitutions.
Uniqueness
1-[4-(2,3-Dihydroxypropoxy)phenyl]butan-1-one is unique due to its specific combination of a butanone group and a dihydroxypropoxy side chain, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
63834-66-2 |
|---|---|
Fórmula molecular |
C13H18O4 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
1-[4-(2,3-dihydroxypropoxy)phenyl]butan-1-one |
InChI |
InChI=1S/C13H18O4/c1-2-3-13(16)10-4-6-12(7-5-10)17-9-11(15)8-14/h4-7,11,14-15H,2-3,8-9H2,1H3 |
Clave InChI |
OJSIHOCBTHOQJA-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1=CC=C(C=C1)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


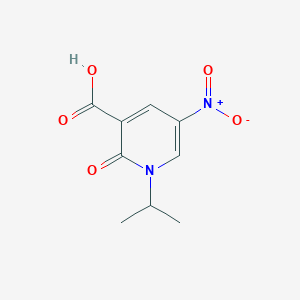
![[(Prop-2-en-1-yl)sulfanyl]methanol](/img/structure/B14505320.png)
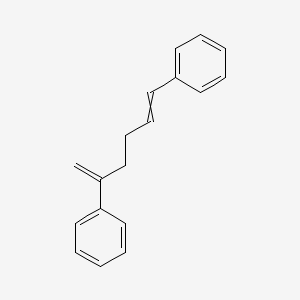
![Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate](/img/structure/B14505334.png)
![4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline](/img/structure/B14505344.png)
silane](/img/structure/B14505345.png)
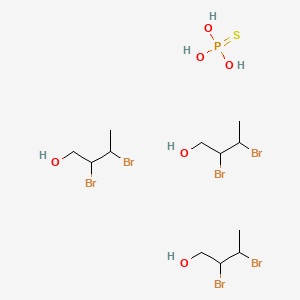
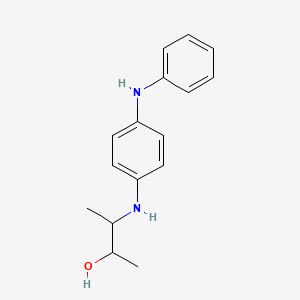
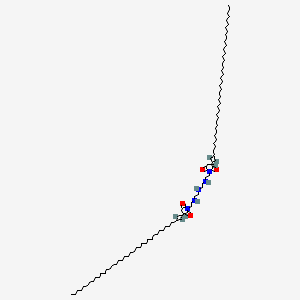
![2-[(Diphenylmethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14505359.png)
